molecular formula C14H16O4 B187264 7,8-diethoxy-4-methyl-2H-chromen-2-one CAS No. 40713-24-4

7,8-diethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B187264
CAS No.: 40713-24-4
M. Wt: 248.27 g/mol
InChI Key: MQEWGRPQDIUPMQ-UHFFFAOYSA-N
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Description

7,8-Diethoxy-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by ethoxy groups at positions 7 and 8, a methyl group at position 4, and a lactone ring forming the 2H-chromen-2-one backbone. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

CAS No.

40713-24-4

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

7,8-diethoxy-4-methylchromen-2-one

InChI

InChI=1S/C14H16O4/c1-4-16-11-7-6-10-9(3)8-12(15)18-13(10)14(11)17-5-2/h6-8H,4-5H2,1-3H3

InChI Key

MQEWGRPQDIUPMQ-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents Biological Activity Key References
7,8-Dimethoxy-4-methyl-2H-chromen-2-one 7,8-OCH₃, 4-CH₃ Antimicrobial, Anticancer
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 5,7-OH, 4-CH₂CH₂CH₃ Antitumor, Antioxidant
4-Phenyl-7,8-dihydroxy-2H-chromen-2-one 4-C₆H₅, 7,8-OH Antiviral, Apoptosis Induction
4,7,8-Trimethyl-2H-chromen-2-one 4,7,8-CH₃ Not explicitly reported
5-Alkoxy-2H-chromen-8-amines 5-O-R, 8-NH₂ Anti-diabetic, Anti-inflammatory

Key Comparisons

Ethoxy vs. Methoxy Groups
  • Electronic Effects: Ethoxy groups are stronger electron donors than methoxy, which may influence reactivity in electrophilic substitution or binding to biological targets .
Methyl vs. Phenyl Substitution
  • Steric Effects : The 4-methyl group in the target compound reduces steric hindrance compared to 4-phenyl derivatives (e.g., 4-phenyl-7,8-dihydroxy-2H-chromen-2-one), facilitating interactions with enzymes or receptors .
  • Biological Activity : Phenyl-substituted coumarins often exhibit enhanced anticancer activity due to π-π stacking with biomolecules, whereas methyl groups may prioritize metabolic stability .
Hydroxy vs. Alkoxy Substitutions
  • Solubility and Reactivity : Hydroxy-substituted analogues (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) are more polar and prone to oxidation, whereas alkoxy groups (e.g., ethoxy) improve stability and prolong half-life .
  • Antimicrobial Efficacy : Alkoxy derivatives generally show broader-spectrum antimicrobial activity compared to hydroxylated variants, likely due to reduced hydrogen bonding with microbial efflux pumps .
Amino-Functionalized Analogues
  • This highlights the role of amine groups in modulating enzyme specificity .

Structural Characterization

  • X-ray crystallography data for related compounds (e.g., monoclinic P2₁/c space group for 7,7-dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one ) reveal planar chromene rings with substituents influencing packing patterns. Ethoxy groups in the target compound are expected to adopt staggered conformations to minimize steric clashes.

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